molecular formula C9H9ClF2O B8029573 1-Chloro-2,3-difluoro-4-propoxybenzene

1-Chloro-2,3-difluoro-4-propoxybenzene

Cat. No.: B8029573
M. Wt: 206.61 g/mol
InChI Key: ATZOOLPIMDGMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,3-difluoro-4-propoxybenzene typically involves the reaction of 1-chloro-2,3-difluorobenzene with propyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,3-difluoro-4-propoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted aromatic compounds.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include reduced aromatic compounds.

Scientific Research Applications

1-Chloro-2,3-difluoro-4-propoxybenzene is used in a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2,3-difluoro-4-propoxybenzene involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2,3-difluoro-4-methoxybenzene
  • 1-Chloro-2,3-difluoro-4-ethoxybenzene
  • 1-Chloro-2,3-difluoro-4-butoxybenzene

Uniqueness

1-Chloro-2,3-difluoro-4-propoxybenzene is unique due to its specific substitution pattern and the presence of the propoxy group. This gives it distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-chloro-2,3-difluoro-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZOOLPIMDGMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.